molecular formula C16H22ClF3N4O B2736752 1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea CAS No. 2061178-17-2

1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea

Cat. No.: B2736752
CAS No.: 2061178-17-2
M. Wt: 378.82
InChI Key: OYQVNVHCHZINDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide, has a molecular weight of 378.82. It is a solid substance and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C16H22ClF3N4O. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group and a chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Corrosion Inhibition
1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea has been studied in relation to its potential as a corrosion inhibitor. Research indicates that similar urea-derived Mannich bases exhibit significant inhibition effects on the corrosion of mild steel surfaces in acidic environments. These compounds, including those with pyridinyl and piperidinyl groups, show mixed-type inhibition properties and adhere to Langmuir's adsorption isotherm, suggesting a strong correlation between molecular structure and inhibition efficiency (Jeeva et al., 2015).

Glycine Transporter 1 Inhibition
A compound structurally related to this compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. Such inhibitors have potential therapeutic applications in central nervous system disorders by modulating glycine levels in the brain, which could impact treatments for schizophrenia and other neurological conditions (Yamamoto et al., 2016).

Nonlinear Optical Properties
Research into novel chalcone derivatives, which share a core structural similarity with the compound , demonstrates significant electro-optic properties. These materials, characterized by computational approaches, have shown potential applications in nonlinear optics, confirmed by their high static and dynamic polarizability and second and third harmonic generation values. Such properties indicate potential use in optoelectronic device fabrication, suggesting a similar exploration for this compound could be fruitful (Shkir et al., 2018).

Inflammation and Pain Management
In the context of inflammation and pain management, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, structurally related to the compound of interest, have been synthesized and shown to inhibit human and murine soluble epoxide hydrolase (sEH) effectively. This inhibition is linked to the reduction of inflammatory pain, indicating potential for the development of new analgesic and anti-inflammatory medications (Rose et al., 2010).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methyl-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClF3N4O/c1-10(2)22-15(25)23(3)12-4-6-24(7-5-12)14-13(17)8-11(9-21-14)16(18,19)20/h8-10,12H,4-7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQVNVHCHZINDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N(C)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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